molecular formula C6H12Si B076904 Trimethyl(propargyl)silane CAS No. 13361-64-3

Trimethyl(propargyl)silane

Cat. No. B076904
CAS RN: 13361-64-3
M. Wt: 112.24 g/mol
InChI Key: ULYLMHUHFUQKOE-UHFFFAOYSA-N
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Description

Trimethyl(propargyl)silane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest in organic synthesis due to their versatility and the unique properties imparted by the silicon atom.

Synthesis Analysis

The synthesis of related compounds, such as β-alkynyl ketones, can be achieved through a one-pot process involving the conversion of ketones to enol silanes, followed by the addition to propargyl cations. This process is facilitated by the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base, as demonstrated in the formation-alkylation of ketones with propargyl carboxylates . Additionally, 1,3-bis(trimethylsilyl)-1-alkynes, which are structurally related to trimethyl(propargyl)silane, can be synthesized from trimethylsilyl propargylsilanes through metallation with n-butyllithium and subsequent reaction with trimethylsilylchloride .

Molecular Structure Analysis

The molecular structure of trimethyl(propargyl)silane and its derivatives is crucial for their reactivity and applications. For instance, the crystal structure of a related compound, trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, has been analyzed, revealing structure-defining interactions that are important for its potential use in transition-metal coordination chemistry .

Chemical Reactions Analysis

Trimethyl(propargyl)silane derivatives participate in various chemical reactions. For example, the UV laser-induced gas-phase polymerization of trimethyl(2-propynyloxy)silane leads to the formation of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons, showcasing a unique synthesis method for polytrialkylsiloxy-substituted macromolecules . Furthermore, (3-Hydroxy-1-propenyl)tris(trimethylsilyl)silanes undergo a rapid rearrangement in the presence of acid to afford bis(trimethylsilyl)silanols, which can be further converted into methoxysilanes or fluorosilanes depending on the treatment .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethyl(propargyl)silane derivatives are influenced by the presence of the trimethylsilyl groups. These groups can serve as protecting groups for silicon, as seen in the synthesis of triorganyl(2,4,6-trimethoxyphenyl)silanes, which exhibit selectivity in cleavage reactions and silylation potential under mild acidic conditions . The stability and ease of handling of these compounds, along with the generation of relatively inert byproducts, make them valuable in synthetic chemistry.

Scientific Research Applications

1. Synthesis of Propargyl Silanes from Terminal Alkynes

  • Summary of Application: This research presents a mild synthesis of propargyl silanes from terminal alkynes . The obtained products were versatile building blocks that can be used in addition to electrophiles, triple bond hydrogenation or silyl group cleavage with acid or fluoride sources .
  • Methods of Application: The researchers exploited a bromonaphthyl-substituted silane as a silylmethyl electrophile surrogate, which participates in a Sonogashira reaction after an aryl-to-alkyl Pd-migration .
  • Results: Twenty-seven propargyl silanes were obtained in up to 88% yield .

2. Synthesis of Propargyl Derivatives

  • Summary of Application: The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
  • Methods of Application: The synthesis of certain derivatives was accompanied, in most cases, by the formation of diastereomeric mixtures, and also required the use of (trimethylsilyl)propargyl bromide as a precursor for the formation of the Grignard reagent .
  • Results: The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

3. Synthesis of Diverse End-Functionalized

  • Summary of Application: Trimethyl(propargyl)silane is suitable for use in the synthesis of diverse end-functionalized .
  • Methods of Application: The synthesis involves a ‘click’ reaction .

4. Preparation of Substituted Propargyl-Silanes

  • Summary of Application: Trimethyl(propargyl)silane is used as a starting material for preparing substituted propargyl-silanes .
  • Methods of Application: These silanes are used for the Lewis acid-catalyzed introduction of allenyl groups in electrophiles .

5. Synthesis of γ-allenyl-GABA

  • Summary of Application: Trimethyl(propargyl)silane is used in the synthesis of γ-allenyl-GABA (γ-aminobutyric acid), a compound of interest in neuroscience and pharmacology .
  • Methods of Application: The synthesis involves a Lewis acid-mediated reaction with ω-ethoxy lactams .

6. Preparation of (E)- and (Z)-Olefins

  • Summary of Application: Trimethyl(propargyl)silane is used as a starting material for preparing (E)- and (Z)-olefins .
  • Methods of Application: These olefins are used for the Lewis acid-catalyzed introduction of allenyl groups in electrophiles .

7. Synthesis of Propargyl Silanes from Terminal Alkynes

  • Summary of Application: This research presents a mild synthesis of propargyl silanes from terminal alkynes . The obtained products were versatile building blocks that can be used in addition to electrophiles, triple bond hydrogenation or silyl group cleavage with acid or fluoride sources .
  • Methods of Application: The researchers exploited a bromonaphthyl-substituted silane as a silylmethyl electrophile surrogate, which participates in a Sonogashira reaction after an aryl-to-alkyl Pd-migration .
  • Results: Twenty-seven propargyl silanes were obtained in up to 88% yield .

8. Silane Coupling Agent with Its Emerging Applications

  • Summary of Application: Trimethyl(propargyl)silane is used as a silane coupling agent (SCA) Glycidoxypropyl trimethoxysilane (KH-560) for various applications .
  • Methods of Application: The review focuses on synthetic approaches, surface modification, surface thermodynamic properties, techniques, salinization reaction and recent development in use of silane modifiers in various applications .

Safety And Hazards

Trimethyl(propargyl)silane is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, use explosion-proof equipment, keep away from sources of ignition, and take measures to prevent the build-up of electrostatic charge .

Future Directions

Trimethyl(propargyl)silane is suitable for use in the synthesis of diverse end-functionalized compounds via a “click” reaction . It may be used in the synthesis of γ-allenyl-GABA (γ-aminobutyric acid), via a Lewis acid-mediated reaction with ω-ethoxy lactams . This suggests potential future directions in the synthesis of complex structures using Trimethyl(propargyl)silane as a starting material.

properties

IUPAC Name

trimethyl(prop-2-ynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Si/c1-5-6-7(2,3)4/h1H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYLMHUHFUQKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065426
Record name Silane, trimethyl-2-propynyl-
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URL https://comptox.epa.gov/dashboard/DTXSID6065426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, trimethyl-2-propynyl-

CAS RN

13361-64-3
Record name Trimethyl-2-propyn-1-ylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13361-64-3
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Record name Silane, trimethyl-2-propynyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl-2-propyn-1-yl-
Source EPA Chemicals under the TSCA
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Record name Silane, trimethyl-2-propynyl-
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Record name Trimethyl-2-propynylsilane
Source European Chemicals Agency (ECHA)
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Record name SILANE, TRIMETHYL-2-PROPYNYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
MV Musalova, MV Musalov, VA Potapov… - Russian Chemical …, 2012 - Springer
Our systematic investigations2—5 of the addition of se lenium and tellurium halides to alkynes have yielded un expected results in the case of trimethylsilyl containing alkynes. For …
Number of citations: 20 link.springer.com
T Hirashita, D Kawai, S Araki - Tetrahedron letters, 2007 - Elsevier
GaCl3-catalyzed [4+2] annulations of allyltrimethylsilane and trimethyl(propargyl)silane with aldimines - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books …
Number of citations: 22 www.sciencedirect.com
MV Musalov, AV Martynov, SV Amosova… - Russian Journal of …, 2012 - Springer
We perform systematic studies on reactions of selenium halides with acetylene [1] and its derivatives [2–4]. Efficient procedures for the synthesis of previously unknown five-membered …
Number of citations: 6 link.springer.com
Z Chang, S Wang, J Huang, G Chen, Z Tang… - Science …, 2023 - science.org
Since the initial report in 1975, the Shono oxidation has become a powerful tool to functionalize the α position of amines, including proline derivatives, by electrochemical oxidation. …
Number of citations: 3 www.science.org
G Klass, VC Trenerry, JC Sheldon… - Australian Journal of …, 1981 - CSIRO Publishing
Ab initio LCAO-MO-SCF calculations suggest that reaction of HO-(or MeO-) with silane should proceed through a stable trigonal bipyramidal adduct. Reaction of alkoxide anions with a …
Number of citations: 54 www.publish.csiro.au
CC Ho, CA Dai, WF Su - Journal of Applied Polymer Science, 2009 - Wiley Online Library
… Diverse functional alkynes, propiolic acid, propargyl alcohol, 2-methyl-1-buten-3-yne, trimethyl propargyl silane, and glycidyl propargyl ether functional groups, were respectively, …
Number of citations: 14 onlinelibrary.wiley.com
MB Tatina, X Mengxin, R Peilin… - Beilstein Journal of …, 2019 - beilstein-journals.org
A convenient protocol was developed for the synthesis of 2, 3-unsaturated C-, O-, N-and S-linked glycosides (enosides) using 20 mol% perflurophenylboronic acid catalyst via Ferrier …
Number of citations: 8 www.beilstein-journals.org
A Karnezis, RAJ O'Hair, JM White - Organometallics, 2011 - ACS Publications
Computational studies on the N-methyl-2-trimethyl-M-propylpyridinium ions 15a (M = Si), 15b (M = Ge), 15c (M = Sn), and 15d (M = Pb) and N-methyl-4-trimethyl-M-propylpyridinium …
Number of citations: 1 pubs.acs.org
NJ Willis, W Mahy, J Sipthorp, Y Zhao… - Journal of medicinal …, 2022 - ACS Publications
Notum is a carboxylesterase that suppresses Wnt signaling through deacylation of an essential palmitoleate group on Wnt proteins. There is a growing understanding of the role Notum …
Number of citations: 8 pubs.acs.org
J Andersen, S Bolvig, X Liang - Synlett, 2005 - thieme-connect.com
An efficient one-pot synthesis of 1-aryl 1, 2, 3-triazoles from aryl bromides/iodides and terminal alkynes in the presence of sodium azide is described. In the case of aryl iodides, the …
Number of citations: 59 www.thieme-connect.com

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